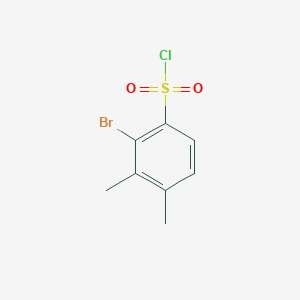

2-Bromo-3,4-dimethylbenzenesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-3,4-dimethylbenzenesulfonyl chloride is a chemical compound with the CAS Number: 2361635-01-8 . It has a molecular weight of 283.57 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is1S/C8H8BrClO2S/c1-5-3-4-7 (13 (10,11)12)8 (9)6 (5)2/h3-4H,1-2H3 . This code provides a textual representation of the molecule’s structure.

Applications De Recherche Scientifique

Palladium-Catalyzed Arylation

The reactivity of halogen-substituted benzenesulfonyl chlorides, including 2-Bromo-3,4-dimethylbenzenesulfonyl chloride, has been investigated for Pd-catalyzed desulfitative arylation. These compounds can undergo reactions to afford arylated heteroarenes without cleavage of the C–Br bonds, allowing for further transformations. This method provides a straightforward approach to synthesize (poly)halo-substituted bi(hetero)aryls, demonstrating the compound's utility in constructing complex molecular architectures (Aymen Skhiri et al., 2015).

Nickel-Catalyzed Cross-Coupling

This compound is also applicable in nickel-catalyzed cross-coupling reactions. These reactions involve the coupling of aryl halides with alkyl halides, showcasing the compound's versatility in forming bonds that are foundational in organic chemistry. Such reactions highlight the compound's role in synthesizing complex molecules, which can be crucial for the development of pharmaceuticals and materials (Daniel A. Everson et al., 2014).

Inorganic Chemistry Applications

Investigations into the coordination chemistry of various metal ions have utilized halogenated benzenesulfonyl chlorides, including compounds structurally related to this compound. Studies in molten salts and glasses have explored ligand competition reactions, which are critical for understanding the behavior of metals in different media. This research is pertinent to materials science, particularly in the development of new glassy materials and the study of molten salt reactors (J. Duffy & M. Ingram, 1974).

Synthesis of Sterically Hindered Isomers

The synthesis and characterization of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chlorides have been achieved. These studies not only expand the understanding of organic structures and their interactions but also contribute to the development of new compounds with potential applications in various fields of chemistry, including drug design and materials science (L. Rublova et al., 2017).

Safety and Hazards

2-Bromo-3,4-dimethylbenzenesulfonyl chloride is harmful if swallowed, causes severe skin burns and eye damage, and is harmful to aquatic life . It is recommended to avoid release to the environment, and protective measures such as wearing gloves, protective clothing, and eye protection should be taken when handling this compound .

Propriétés

IUPAC Name |

2-bromo-3,4-dimethylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO2S/c1-5-3-4-7(13(10,11)12)8(9)6(5)2/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJODEUUTZKRQPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)S(=O)(=O)Cl)Br)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2753141.png)

![N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2753142.png)

![3-(2-methoxyethyl)-N-[(4-methylphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2753144.png)

![3-(cyclopropylmethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2753146.png)

![5-ethyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2753147.png)

![Tert-butyl 4-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-3-methylpiperidine-1-carboxylate](/img/structure/B2753152.png)

![methyl 4-((2-(furan-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)sulfonyl)benzoate](/img/structure/B2753154.png)

![1-(2-chlorophenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2753155.png)